N'-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide is a complex organic compound that features an anthracene moiety linked to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-[(3-bromophenyl)amino]acetohydrazide in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydrazide group can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Similar in structure but contains an isoxazole ring instead of a bromophenyl group.
N’-[(Z)-(anthracen-9-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide: Contains a methoxyphenoxy group instead of a bromophenyl group.
Uniqueness
N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide is unique due to the presence of both an anthracene moiety and a bromophenyl group, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C23H18BrN3O |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(3-bromoanilino)acetamide |
InChI |
InChI=1S/C23H18BrN3O/c24-18-8-5-9-19(13-18)25-15-23(28)27-26-14-22-20-10-3-1-6-16(20)12-17-7-2-4-11-21(17)22/h1-14,25H,15H2,(H,27,28)/b26-14- |
InChI Key |
YKVCAZLHRHRSQG-WGARJPEWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)CNC4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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